2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride
Overview
Description
2-Amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a pyrazolyl group attached to a pentanamide backbone.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt), which plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity, leading to changes in the biological processes that the enzyme is involved in .
Biochemical Pathways
If it targets nampt as suggested, it could potentially affect the nad+ salvage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methylpentanamide with 1H-pyrazol-3-ylamine in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
2-Amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide dihydrochloride
2-Amino-4-methyl-N-(1H-pyrazol-5-yl)pentanamide dihydrochloride
2-Amino-4-methyl-N-(1H-pyrazol-2-yl)pentanamide dihydrochloride
Uniqueness: 2-Amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride stands out due to its specific substitution pattern on the pyrazolyl ring, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
2-amino-4-methyl-N-(1H-pyrazol-5-yl)pentanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-6(2)5-7(10)9(14)12-8-3-4-11-13-8;;/h3-4,6-7H,5,10H2,1-2H3,(H2,11,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTFUFJLXWYOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=NN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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